DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE
Overview
Description
Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzyl]phosphonate is a complex organic compound that features a phosphonate group, an isoxazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE can be achieved through a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions are typically mild and can be performed under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the palladium-catalyzed cross-coupling reaction. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzyl]phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and isoxazole positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation would yield phosphonate oxides, while substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific enzyme targeted and the biological context.
Comparison with Similar Compounds
Similar Compounds
Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)phenyl]phosphonate: Similar structure but with a phenyl group instead of a benzyl group.
Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)ethyl]phosphonate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole ring and chlorophenyl group makes it particularly interesting for applications in medicinal chemistry and enzyme inhibition studies.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[4-(diethoxyphosphorylmethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN2O5P/c1-4-28-31(27,29-5-2)14-16-10-12-17(13-11-16)24-22(26)20-15(3)30-25-21(20)18-8-6-7-9-19(18)23/h6-13H,4-5,14H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRWYCHMKKUPOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN2O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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